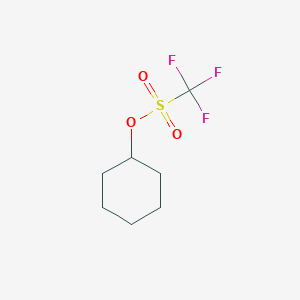

Cyclohexyl trifluoromethanesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

131929-90-3 |

|---|---|

Molecular Formula |

C7H11F3O3S |

Molecular Weight |

232.22 g/mol |

IUPAC Name |

cyclohexyl trifluoromethanesulfonate |

InChI |

InChI=1S/C7H11F3O3S/c8-7(9,10)14(11,12)13-6-4-2-1-3-5-6/h6H,1-5H2 |

InChI Key |

VHLRUGZSAQKKLU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

The Trifluoromethanesulfonate Group: a Superior Leaving Group

The trifluoromethanesulfonate (B1224126) group, commonly known as triflate (TfO), is renowned in organic chemistry for being one of the best leaving groups. A leaving group's quality is determined by its ability to stabilize the negative charge it acquires upon heterolytic bond cleavage. The triflate anion (CF₃SO₃⁻) excels in this regard due to a combination of potent electronic effects.

The exceptional stability of the triflate anion is a direct consequence of two primary factors: resonance and inductive effects. The negative charge is delocalized across the three oxygen atoms and the sulfur atom through resonance, effectively spreading the charge and lowering the anion's energy. epa.gov Furthermore, the trifluoromethyl group (CF₃) exerts a strong electron-withdrawing inductive effect. The high electronegativity of the fluorine atoms pulls electron density away from the sulfonate group, further stabilizing the negative charge.

This inherent stability translates into a very weak conjugate base of a superacid, triflic acid (CF₃SO₃H). In the context of nucleophilic substitution and elimination reactions, a good leaving group is the conjugate base of a strong acid. The pKa of triflic acid is estimated to be around -12, making the triflate anion an extremely weak base and, consequently, an excellent leaving group. orgsyn.org This property significantly enhances the rates of reactions such as nucleophilic substitution (both Sₙ1 and Sₙ2) and elimination reactions, as the departure of the leaving group is a key step in these processes. slideshare.net When compared to other common leaving groups like tosylates (OTs) and mesylates (OMs), triflates are generally considered superior due to the enhanced inductive effect of the trifluoromethyl group. molbase.com

The high reactivity of alkyl triflates necessitates careful handling and storage in nucleophile-free conditions to prevent unwanted reactions. epa.gov The triflate group's departure can be so favorable that it facilitates reactions that are otherwise difficult to achieve with less reactive leaving groups.

The Cyclohexyl System: a Realm of Conformational Intricacies

The cyclohexane (B81311) ring is not a planar hexagon. To alleviate angle and torsional strain, it adopts a variety of three-dimensional conformations, the most stable of which is the "chair" conformation. rsc.org In this arrangement, all carbon-carbon bond angles are approximately 109.5°, minimizing angle strain, and all hydrogen atoms on adjacent carbons are staggered, eliminating torsional strain. epa.gov

A key feature of the chair conformation is the presence of two distinct types of substituent positions: axial and equatorial. epa.gov Axial bonds are perpendicular to the general plane of the ring, while equatorial bonds point outwards from the perimeter of the ring. epa.gov Through a process called "ring flipping" or "chair interconversion," a cyclohexane ring can rapidly convert between two chair conformations, causing axial and equatorial positions to interchange. epa.govresearchgate.net

The spatial arrangement of substituents on a cyclohexane ring has a profound impact on its stability and reactivity. Substituents in the axial position experience steric hindrance from the other two axial atoms on the same side of the ring, an unfavorable interaction known as a 1,3-diaxial interaction. guidechem.comacs.org In contrast, substituents in the equatorial position are pointed away from the bulk of the ring and are generally more stable. guidechem.com

The preference for a substituent to occupy the equatorial position can be quantified by its "A-value," which represents the difference in Gibbs free energy between the equatorial and axial conformers. orgsyn.org A larger A-value indicates a stronger preference for the equatorial position due to greater steric bulk. orgsyn.org This conformational preference dictates the predominant geometry of substituted cyclohexanes and, consequently, influences their reaction pathways. For instance, in E2 elimination reactions, a periplanar arrangement of the leaving group and a β-hydrogen is required, which in cyclohexyl systems often necessitates an axial orientation of both groups. orgsyn.org

Scope and Significance of Research on Cyclohexyl Trifluoromethanesulfonate

Direct Synthesis from Cyclohexanols: Activation and Triflation Protocols

The most common and direct route to cyclohexyl trifluoromethanesulfonates involves the activation of the hydroxyl group of corresponding cyclohexanols followed by triflation. This transformation is typically achieved using a triflating agent in the presence of a base.

Trifluoromethanesulfonic anhydride (Tf2O), also known as triflic anhydride, is a highly reactive and powerful reagent for the synthesis of triflates from alcohols. lookchem.com The reaction is generally carried out in an aprotic solvent, such as dichloromethane (B109758) (DCM), and in the presence of a non-nucleophilic base to neutralize the triflic acid byproduct. commonorganicchemistry.com Pyridine (B92270) or hindered amines like 2,6-lutidine are commonly employed for this purpose. orgsyn.org

The general procedure involves the slow addition of triflic anhydride to a cooled solution of the cyclohexanol and the base. commonorganicchemistry.comorgsyn.org The reaction mechanism is believed to proceed through the initial activation of the alcohol by the triflic anhydride. The high reactivity of Tf2O facilitates the rapid conversion of the alcohol to the corresponding triflate, often with high yields. lookchem.com

A typical experimental setup involves dissolving the cyclohexanol and pyridine in a suitable solvent, followed by the dropwise addition of triflic anhydride at a reduced temperature, such as in an acetone-dry ice bath. orgsyn.org The reaction progress can be monitored by standard analytical techniques.

For instance, the reaction of a cyclohexanol derivative with triflic anhydride and pyridine in an anhydrous solvent like n-pentane demonstrates a common protocol for this transformation. orgsyn.org

Table 1: Reaction Conditions for the Synthesis of Cyclohexyl Triflates using Tf2O

| Reactant (Cyclohexanol) | Reagent | Base | Solvent | Temperature | Yield (%) |

| Cyclohexanol | Trifluoromethanesulfonic anhydride | Pyridine | Dichloromethane | 0 °C to RT | High |

| Substituted Cyclohexanol | Trifluoromethanesulfonic anhydride | 2,6-Lutidine | Dichloromethane | -78 °C to RT | Variable |

Another triflating agent, N-phenylbis(trifluoromethanesulfonimide) (Tf2NPh), is a milder alternative to Tf2O and can offer improved selectivity in certain cases. commonorganicchemistry.com

The stereochemical outcome of the triflation of substituted cyclohexanols is a critical consideration. The reaction of an alcohol with triflic anhydride generally proceeds with retention of configuration at the carbon atom bearing the hydroxyl group. This is because the C-O bond of the alcohol is not broken during the reaction.

Indirect Synthetic Routes and Derivatization Approaches

Although less common for the direct synthesis of this compound itself, the displacement of halides or other pseudohalides with a triflate source is a conceptually viable, though rarely utilized, approach due to the excellent leaving group ability of the triflate anion. nih.gov More frequently, the reverse reaction, where a triflate is displaced by a halide, is a key synthetic transformation.

Cyclohexyl trifluoromethanesulfonates are often synthesized as key intermediates in multi-step synthetic sequences. Their high reactivity makes them valuable for introducing the cyclohexyl moiety or for facilitating subsequent transformations.

For instance, in the synthesis of cyclohexyne (B14742757) and 1,2-cyclohexadiene precursors, a silyl (B83357) triflate is prepared from a cyclohexanone (B45756) derivative. nih.gov This involves a retro-Brook rearrangement followed by a triflation protocol, highlighting the use of triflation as a crucial step in a longer synthetic pathway. nih.gov Similarly, triflic anhydride has been used in multi-step syntheses to facilitate cyclization reactions, where an initial triflation is followed by an intramolecular reaction to form complex heterocyclic systems. nih.gov

Enantioselective and Diastereoselective Synthesis of Substituted Cyclohexyl Trifluoromethanesulfonates

The synthesis of enantiomerically pure or diastereomerically enriched substituted cyclohexyl trifluoromethanesulfonates is of significant interest for the preparation of chiral molecules. The stereochemistry of these compounds is often dictated by the stereochemistry of the starting cyclohexanol.

As mentioned previously, the triflation of a chiral, non-racemic cyclohexanol with triflic anhydride typically proceeds with retention of stereochemistry, providing a direct route to the corresponding chiral triflate. semanticscholar.orgresearchgate.netchemrxiv.org The stereochemical integrity of the alcohol is maintained throughout the triflation process.

In more complex scenarios, the stereoselectivity is controlled by the reaction sequence in which the triflate formation is embedded. The triflate-mediated intramolecular Schmidt reaction serves as a prime example, where the diastereoselectivity of the final polycyclic product is governed by the stereochemistry of the initial azidoalcohol. semanticscholar.orgresearchgate.netchemrxiv.org This demonstrates that while the triflation step itself is not inherently stereoselective, it is a critical component of a broader stereocontrolled synthetic strategy.

Strategies for Chiral Cyclohexyl Triflate Preparation

The synthesis of chiral, non-racemic this compound can be approached through several key strategies, primarily involving the use of chiral starting materials or the application of asymmetric synthesis techniques. These methods aim to introduce chirality at the carbon atom bearing the triflate group.

The subsequent triflation of an enantiomerically pure cyclohexanol is generally considered to be a stereospecific process that proceeds with retention of configuration at the stereocenter. The reaction involves the activation of the hydroxyl group by a triflating agent, such as trifluoromethanesulfonic anhydride (Tf₂O), in the presence of a non-nucleophilic base like pyridine. The oxygen atom of the alcohol attacks the electrophilic sulfur atom of the triflating agent, and subsequent deprotonation by the base leads to the formation of the triflate ester without affecting the configuration of the carbon atom to which it is attached.

Another potential, though less commonly documented, strategy for the direct asymmetric synthesis of chiral triflates from achiral precursors is the use of a chiral triflating agent. While chiral N-triflyl compounds, such as chiral N-triflyl phosphoramides, have been developed, they are more commonly employed as chiral Brønsted acids to catalyze asymmetric reactions rather than as reagents for direct asymmetric triflation. organic-chemistry.org The development of chiral triflating agents that can effectively differentiate between the enantiotopic faces of a prochiral ketone or the two hydroxyl groups of a meso-diol to produce a chiral triflate remains an area of ongoing research.

Table 1: Representative Examples of Lipase-Catalyzed Kinetic Resolution of Cyclohexanol Derivatives

| Substrate | Enzyme | Acyl Donor | Solvent | Product (Enantiomeric Excess, ee) | Reference |

| trans-1-(2-hydroxycyclohexyl)indole | CAL-B | Vinyl Acetate (B1210297) | Toluene | (R)-alcohol (>99% ee), (S)-acetate (>99% ee) | researchgate.net |

| m-aryltrimethylsilyl chiral alcohol | Novozym 435 | Vinyl Acetate | Hexane | (S)-alcohol (>99% ee), (R)-acetate (>99% ee) | nih.gov |

| Racemic primary & secondary alcohols | Various Lipases | Various | Various | High ee for resolved alcohols and esters | jocpr.com |

This table presents data for cyclohexanol derivatives and other chiral alcohols to illustrate the principle of enzymatic kinetic resolution, a key step in one strategy for preparing chiral cyclohexyl triflates.

Control of Stereoisomer Formation

In substituted cyclohexyl systems, the formation of diastereomers (e.g., cis and trans isomers) is a critical aspect of stereocontrol. The relative stereochemistry of the hydroxyl group in the precursor cyclohexanol will directly dictate the stereochemistry of the resulting triflate, assuming a stereospecific triflation reaction. Therefore, the control of stereoisomer formation in the synthesis of substituted cyclohexyl triflates is primarily about controlling the diastereoselectivity of the synthesis of the corresponding substituted cyclohexanols.

The synthesis of diastereomerically enriched substituted cyclohexanols can be achieved through various stereoselective reactions. For example, the reduction of a substituted cyclohexanone can be influenced by the choice of reducing agent and reaction conditions to favor the formation of one diastereomer over the other. Bulky reducing agents will typically attack from the less hindered face of the ketone, leading to a predictable stereochemical outcome.

Furthermore, diastereoselective synthesis of highly substituted cyclohexanones, which can be subsequently reduced to the desired cyclohexanols, has been reported. beilstein-journals.orgnih.gov These methods often involve cascade reactions that set multiple stereocenters with a high degree of control. For instance, a cascade inter–intramolecular double Michael strategy has been used to synthesize highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.org The subsequent reduction of the ketone functionality would then yield a diastereomerically enriched cyclohexanol, ready for triflation.

The stereochemical outcome of the triflation of a diastereomerically pure substituted cyclohexanol is expected to proceed with retention of configuration. For example, the triflation of a trans-4-substituted cyclohexanol will yield the corresponding trans-4-substituted cyclohexyl triflate. The use of standard triflation conditions, such as triflic anhydride and pyridine at low temperatures, is crucial to prevent any side reactions that could lead to isomerization or elimination, thus preserving the stereochemical integrity of the molecule.

Recent advancements in catalysis have also enabled dynamic kinetic resolution processes to convert a mixture of diastereomers into a single, desired diastereomer. For instance, a transaminase-catalyzed process has been developed to produce trans-4-substituted cyclohexane-1-amines from a cis/trans mixture through a selective deamination of the cis-isomer. nih.gov While this example pertains to amines, the principle of dynamic resolution could potentially be adapted to the synthesis of diastereomerically pure cyclohexanols.

Table 2: Examples of Diastereoselective Synthesis of Substituted Cyclohexane Derivatives

| Reaction Type | Substrates | Catalyst/Reagent | Diastereomeric Ratio (dr) | Product | Reference |

| Cascade double Michael addition | Curcumins and Arylidenemalonates | aq KOH, TBAB | up to >95:5 | Highly substituted cyclohexanones | beilstein-journals.org |

| Photoinduced rearrangement | 4-phenyl-3-alkenylcoumarins | UV light (313 nm) | Predominantly trans | trans-hexahydro-phenanthro[9,10-c]chromen-5-ones | rsc.org |

| Dynamic cis-to-trans isomerization | cis/trans-4-substituted cyclohexane-1-amines | Transaminase | >99% de (trans) | trans-4-substituted cyclohexane-1-amines | nih.gov |

This table showcases methods for achieving high diastereoselectivity in the synthesis of cyclohexane derivatives, a crucial step for controlling the stereoisomer formation of the corresponding cyclohexyl triflates.

Solvolysis Reactions and Carbocation Intermediates

The solvolysis of this compound, a reaction where the solvent acts as the nucleophile, predominantly proceeds through a mechanism involving carbocationic intermediates. masterorganicchemistry.comnumberanalytics.com The triflate group is an excellent leaving group, making the C-O bond highly labile and prone to heterolytic cleavage. organic-chemistry.org

The kinetics of SN1 reactions are governed by the stability of the carbocation intermediate formed in the slow step. masterorganicchemistry.comnumberanalytics.com For this compound, the departure of the triflate anion leads to the formation of a secondary cyclohexyl carbocation. The rate of this ionization is influenced by factors that stabilize this positively charged intermediate. numberanalytics.com

To illustrate the kinetic behavior of a similar system, the following interactive table presents representative data for the solvolysis of a secondary cycloalkyl substrate in various solvents.

Interactive Data Table: Relative Solvolysis Rates of a Secondary Cycloalkyl Substrate

| Solvent | Dielectric Constant (ε) | Relative Rate |

| Acetic Acid | 6.2 | 1 |

| Ethanol | 24.3 | 10 |

| Methanol | 32.6 | 20 |

| Formic Acid | 58.0 | 5000 |

| Water | 78.4 | 150000 |

| Note: This table provides illustrative data for a generic secondary cycloalkyl substrate to demonstrate the effect of solvent polarity on the rate of SN1 solvolysis. Specific kinetic data for this compound was not available in the search results. |

The cyclohexyl cation is a key intermediate in the SN1 solvolysis of this compound. As a secondary carbocation, it possesses a trigonal planar geometry at the positively charged carbon atom. youtube.com This planarity allows for the nucleophilic attack to occur from either face of the carbocation. organic-chemistry.org

Theoretical studies have provided insights into the structure and stability of cyclohexyl cations. Computational analyses have been employed to understand the geometries and relative energies of these intermediates. youtube.com The cyclohexyl cation is known to be a reactive species that can undergo rapid rearrangements. youtube.com

The stability of the secondary cyclohexyl carbocation is significantly influenced by hyperconjugation. numberanalytics.comunacademy.com This phenomenon involves the delocalization of sigma (σ) electrons from adjacent C-H or C-C bonds into the empty p-orbital of the carbocationic center. numberanalytics.comyoutube.com This electron donation from neighboring bonds helps to disperse the positive charge, thereby stabilizing the carbocation. numberanalytics.comyoutube.com

In the case of the cyclohexyl cation, the σ-electrons from the C-H bonds at the adjacent methylene (B1212753) groups can overlap with the vacant p-orbital of the positively charged carbon. unacademy.com The extent of this stabilization is dependent on the number of adjacent C-H bonds that can participate in hyperconjugation. numberanalytics.com Theoretical studies on tertiary cyclohexyl cations have suggested the existence of different "hyperconjomers," which are isomeric structures that differ in the specific C-C or C-H bonds involved in hyperconjugation. rsc.org This highlights the directional nature and importance of hyperconjugative interactions in these cyclic systems. rsc.org

The rate and mechanism of the solvolysis of this compound are highly sensitive to the properties of the solvent. slideshare.netquora.comyoutube.com Polar protic solvents, such as water, alcohols, and carboxylic acids, are particularly effective at promoting SN1 reactions. quora.comlibretexts.org These solvents can stabilize the transition state leading to the formation of the carbocation and the resulting ions through hydrogen bonding and dipole-dipole interactions. youtube.comlibretexts.org

The ionizing power of a solvent, often quantified by parameters like the Grunwald-Winstein Y value, is a key factor. nih.gov Solvents with high dielectric constants and strong hydrogen-bonding capabilities can effectively solvate both the developing carbocation and the departing triflate anion, thereby lowering the activation energy for the ionization step and accelerating the reaction rate. youtube.comlibretexts.org For instance, the rate of solvolysis of a given substrate can increase by several orders of magnitude when changing from a less polar solvent like acetic acid to a highly polar solvent like water. libretexts.org

Conversely, in less polar or aprotic solvents, the SN1 pathway may be slowed down, and alternative mechanisms, such as SN2, might become more competitive. quora.com

Interactive Data Table: The Effect of Solvent Polarity on SN1 Reaction Rates

| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate of Solvolysis |

| Hexane | Nonpolar | 1.9 | Very Slow |

| Diethyl Ether | Polar Aprotic | 4.3 | Slow |

| Acetone | Polar Aprotic | 21 | Moderate |

| Ethanol | Polar Protic | 24.3 | Fast |

| Water | Polar Protic | 78.4 | Very Fast |

| Note: This table illustrates the general trend of solvent effects on SN1 reactions. The relative rates are qualitative and intended for comparative purposes. |

In the course of an SN1 solvolysis reaction, the initially formed carbocation and the leaving group can exist as a closely associated species known as an intimate ion pair. rsc.org This ion pair can undergo several fates. It can dissociate further into solvent-separated ion pairs and then to free ions, or the leaving group can recombine with the carbocation from the same face it departed from, a process known as internal or intimate ion-pair return. rsc.org

Ion-pair return can lead to a rate of ionization that is faster than the rate of product formation (solvolysis). rsc.org This phenomenon can be detected through various means, including the observation of racemization of the starting material if it is chiral, or through the use of isotopic labeling.

External return occurs when the leaving group, after having fully dissociated into the solvent, attacks the carbocation to reform the starting material. This process is dependent on the concentration of the leaving group in the solution.

Nucleophilic Substitution Reactions (SN2 and Mixed Mechanisms)

While the solvolysis of this compound is expected to proceed predominantly via an SN1 mechanism due to it being a secondary substrate with an excellent leaving group, under certain conditions, a bimolecular nucleophilic substitution (SN2) or a mixed SN1/SN2 mechanism may be operative. youtube.comyoutube.comyoutube.com

The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group, leading to an inversion of stereochemistry. wikipedia.orglibretexts.org For a cyclohexyl system, the feasibility of an SN2 reaction is highly dependent on the conformation of the ring and the steric hindrance around the reaction center. The chair conformation of the cyclohexane ring places substituents in either axial or equatorial positions, which can affect the accessibility of the electrophilic carbon to the incoming nucleophile.

Generally, secondary substrates like this compound are slower to react via an SN2 pathway compared to primary substrates due to increased steric hindrance. nih.gov The presence of strong, non-bulky nucleophiles and the use of polar aprotic solvents would favor an SN2 mechanism. Reactions that exhibit characteristics of both SN1 and SN2 pathways are considered to be borderline or to proceed through a mixed mechanism. youtube.comyoutube.comyoutube.com The exact mechanistic pathway can be a continuum and is influenced by the specific nucleophile, solvent, and temperature conditions. youtube.com

Cyclohexyl Triflate as an Activated Substrate for Nucleophilic Attack

The trifluoromethanesulfonate (triflate) anion is an outstanding leaving group, a characteristic that makes cyclohexyl triflate a highly reactive substrate for nucleophilic substitution reactions. nih.govresearchgate.net The triflate group's stability as an anion facilitates its departure, thereby activating the cyclohexyl ring for attack by a wide range of nucleophiles. slideshare.netresearchgate.net This reactivity is significantly greater than that of corresponding cyclohexyl halides or tosylates.

The substitution reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions, such as the nature of the nucleophile, the solvent, and the specific substitution pattern of the cyclohexane ring. slideshare.netresearchgate.net In polar solvents, the formation of a cyclohexyl cation intermediate is favored, leading to S(_N)1 pathways. acs.org Conversely, nonpolar solvents and strong, unhindered nucleophiles tend to promote the bimolecular S(_N)2 mechanism. acs.org

Stereoinversion vs. Retention in Substitution Processes

The stereochemical outcome of nucleophilic substitution at a chiral cyclohexyl center is a critical aspect of its reactivity. In an S(_N)2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in an inversion of the stereochemical configuration at that center. kau.edu.salibretexts.orglibretexts.org This process is known as the Walden inversion. researchgate.net The triflate group is considered an excellent leaving group for promoting such inversions with high fidelity. researchgate.net

Conversely, retention of configuration can also be observed. This typically occurs through a double inversion mechanism, which involves two sequential S(_N)2 reactions. youtube.com Alternatively, S(_N)1 reactions, which proceed through a planar carbocation intermediate, can lead to a mixture of both inversion and retention products, often resulting in racemization. libretexts.org The choice of reagents and reaction conditions is paramount in controlling the stereochemical outcome. For instance, the reaction of cyclic secondary alcohols with aminosulfur trifluorides has been shown to proceed primarily with inversion of configuration. rsc.org

Table 1: Stereochemical Outcomes in Nucleophilic Substitution Reactions

| Reaction Type | Mechanism | Stereochemical Outcome | Key Factors |

| S(_N)2 | Bimolecular | Inversion of configuration libretexts.orglibretexts.org | Strong, unhindered nucleophile; nonpolar solvent |

| S(_N)1 | Unimolecular | Racemization (mixture of inversion and retention) libretexts.org | Weak nucleophile; polar, protic solvent |

| Double Inversion | Two sequential S(_N)2 reactions | Net retention of configuration youtube.com | Use of specific reagents to effect two inversions |

Intramolecular Nucleophilic Cyclizations

The high reactivity of cyclohexyl triflates makes them excellent substrates for intramolecular nucleophilic cyclization reactions. When a nucleophilic functional group is present elsewhere in the molecule, it can attack the carbon bearing the triflate leaving group, leading to the formation of a new ring. This strategy is a powerful tool for the synthesis of bicyclic and polycyclic systems.

For example, the formation of bicyclo[3.1.0]hexane derivatives can be achieved through the intramolecular cyclopropanation of suitable precursors. acs.org The triflate group's ability to depart readily facilitates the ring-closing step. The stereochemistry of the starting material directly influences the stereochemistry of the resulting cyclic product, making this a stereospecific process.

Electrophilic Reaction Pathways

While cyclohexyl triflate is primarily recognized for its role as a substrate in nucleophilic substitution, it and its derivatives can also participate in electrophilic reaction pathways.

Cyclohexyl Triflate as an Electrophilic Reagent in Substitution Reactions

In the context of electrophilic substitution, the cyclohexyl group attached to the triflate can act as an electrophile. byjus.com This is particularly relevant in reactions where the triflate is displaced by a nucleophile, as discussed previously. However, the term "electrophilic reaction" can also refer to reactions where the cyclohexyl moiety itself becomes part of a larger electrophilic species. For instance, in Friedel-Crafts type reactions, a cyclohexyl cation generated from cyclohexyl triflate could theoretically alkylate an aromatic ring, although this is less common than using cyclohexyl halides or alcohols with a Lewis acid. byjus.com

Reactions Involving Trifluoromethylated Cyclohexyl Derivatives

The introduction of a trifluoromethyl (CF(_3)) group onto the cyclohexane ring significantly alters its electronic properties and reactivity. The strong electron-withdrawing nature of the CF(_3) group can influence the stability of intermediates and the regioselectivity of reactions. orientjchem.org

The synthesis of various trifluoromethylated cyclohexane and cyclohexene derivatives has been achieved through methods like Robinson annulation. rsc.org These compounds can then undergo further transformations. For example, deoxytrifluoromethylation reactions of cyclohexanones can lead to the formation of trifluoromethyl arenes. nih.gov

Table 2: Examples of Reactions with Trifluoromethylated Cyclohexyl Derivatives

| Starting Material | Reagents | Product Type | Reference |

| 2-Fluoro-2-(trifluoromethyl)-1-phenylhexane-1,5-dione | Base (e.g., KOH) | Trifluoromethylated cyclohexanone or biphenylol | rsc.org |

| Cyclohexanones | TMSCF(_3), TBAF; then dehydrating/oxidizing agents | Trifluoromethyl arenes | nih.gov |

Intermolecular C-H Insertion Reactions Mediated by Cyclohexenyl Triflates

Cyclohexenyl triflates, which are vinyl triflates, can serve as precursors to highly reactive intermediates such as cyclohexynes. These intermediates can then undergo a variety of transformations, including intermolecular C-H insertion reactions. duke.edu

More directly, rhodium-catalyzed C-H functionalization of cyclohexadiene derivatives with diaryldiazomethanes can lead to intermolecular C-H insertion, ultimately providing access to triarylmethanes. nih.gov While not directly involving cyclohexyl triflate as the reactant, this illustrates the utility of C-H insertion reactions on cyclohexene-type structures. nih.govwestmont.edu Transition metal-catalyzed decomposition of diazo compounds in the presence of cyclohexene can result in both cyclopropanation and intermolecular C-H insertion. westmont.edu

Radical Reaction Chemistry of this compound

The trifluoromethanesulfonate (triflate) group is an excellent leaving group, a property that is not only pivotal in nucleophilic substitution and elimination reactions but also renders the C–O bond susceptible to reductive cleavage. This susceptibility allows for the generation of radical intermediates, opening up a distinct avenue of reactivity for this compound. The formation of the cyclohexyl radical from this triflate precursor provides a pathway to various transformations that are complementary to traditional two-electron chemistry.

Generation and Trapping of Cyclohexyl Radicals from Triflate Precursors

The generation of a cyclohexyl radical from this compound involves the homolytic cleavage of the carbon-oxygen bond. This process is typically achieved through reductive methods, most notably via single-electron transfer (SET). In this approach, a reducing agent donates a single electron to the triflate, leading to a radical anion intermediate which then fragments to produce the cyclohexyl radical and the triflate anion.

Modern synthetic chemistry has increasingly utilized visible-light photoredox catalysis as a mild and efficient method for generating alkyl radicals from various precursors, including sulfonates. researchgate.netnih.gov In a typical photocatalytic cycle, a photosensitizer, upon excitation by visible light, becomes a potent single-electron donor (or acceptor). This excited-state photocatalyst can then reduce the this compound, initiating the radical formation cascade.

Once generated, the cyclohexyl radical is a highly reactive, transient species. To confirm its formation and study its behavior, radical trapping experiments are employed. In these experiments, a "radical trap" is included in the reaction mixture. This trap is a molecule that reacts rapidly and irreversibly with the radical to form a stable product that can be isolated and characterized. researchgate.net The observation of this stable adduct provides definitive evidence for the existence of the radical intermediate.

Commonly used radical traps include nitroxide compounds like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and nitrones such as α-phenyl-N-tert-butylnitrone (PBN). Another strategy involves using molecules with weak X-H bonds or electron-deficient alkenes that readily react with carbon-centered radicals.

| Trapping Agent | Type of Adduct Formed | Method of Detection |

|---|---|---|

| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) | Stable Ether Adduct | Mass Spectrometry, NMR Spectroscopy |

| α-Phenyl-N-tert-butylnitrone (PBN) | Stable Nitroxide Adduct (Spin Adduct) | Electron Paramagnetic Resonance (EPR) Spectroscopy |

| Tributyltin Hydride (Bu3SnH) | Cyclohexane (via H-atom transfer) | Gas Chromatography (GC), NMR Spectroscopy |

| Electron-Deficient Alkenes (e.g., Acrylonitrile) | C-C Bond Formation Product | GC, NMR Spectroscopy, Mass Spectrometry |

Mechanistic Studies of Radical Intermediates

The direct observation and characterization of the transient cyclohexyl radical are crucial for understanding its structure, conformation, and reactivity. The primary technique for such mechanistic studies is Electron Paramagnetic Resonance (EPR) spectroscopy. EPR is a powerful method that specifically detects species with unpaired electrons, such as free radicals.

By generating the cyclohexyl radical within the cavity of an EPR spectrometer, its characteristic spectrum can be recorded. This spectrum provides a wealth of information, including:

g-factor: Helps in the general identification of the radical type.

Hyperfine Coupling Constants (hfc): These arise from the interaction of the unpaired electron with magnetic nuclei (like ¹H and ¹³C) within the radical. The magnitude of the coupling to different protons provides detailed information about the radical's geometry and the distribution of the unpaired electron's spin density.

Studies on the cyclohexyl radical have shown that it rapidly interconverts between different chair conformations. EPR spectroscopy can provide insights into the preferred conformation and the dynamics of this process. nih.gov

In conjunction with radical trapping agents, particularly nitrones (a technique known as spin trapping), EPR can be used to detect and identify radicals that are too short-lived to observe directly. The radical adds to the spin trap to form a much more persistent nitroxide radical (the spin adduct), whose EPR spectrum is more easily recorded and analyzed. The hyperfine coupling constants of the resulting spin adduct are characteristic of the trapped radical, allowing for its unambiguous identification. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are also employed to complement experimental findings. nih.govnih.gov These calculations can predict the geometries, energies, and EPR parameters of the radical intermediates and transition states, providing a deeper mechanistic understanding of the rearrangement and reaction pathways available to the cyclohexyl radical once it is formed. nih.govnih.gov

| Experimental Technique | Type of Data Obtained | Mechanistic Insight Provided |

|---|---|---|

| Direct EPR Spectroscopy | g-factor, Hyperfine Coupling Constants | Radical structure, conformation, spin density distribution |

| EPR with Spin Trapping | Spin Adduct EPR Spectrum (g-factor, hfcs) | Confirmation of transient radical formation, identification of the radical structure |

| Computational Chemistry (DFT) | Optimized geometries, reaction energies, predicted EPR parameters | Thermodynamic and kinetic viability of reaction pathways, corroboration of experimental data |

Applications of Cyclohexyl Trifluoromethanesulfonate in Advanced Organic Synthesis

Carbon-Carbon Bond Forming Reactions

The activation of the cyclohexyl moiety by the triflate group renders it susceptible to attack by carbon nucleophiles, paving the way for the formation of new carbon-carbon bonds. This is a cornerstone of synthetic organic chemistry, allowing for the elaboration of the cyclohexane (B81311) scaffold.

Cyclohexyl triflate serves as an effective electrophile in various cross-coupling reactions, which are powerful methods for creating carbon-carbon bonds. The triflate group's high reactivity allows for milder reaction conditions compared to other halides.

In the realm of Suzuki cross-coupling reactions , which typically involve the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate, cyclohexyl triflate can be employed as the sp3-hybridized electrophilic partner. organic-chemistry.org While the use of aryl and vinyl triflates is more common, the principles extend to alkyl triflates. organic-chemistry.org These reactions often require a palladium catalyst and a base to facilitate the catalytic cycle. organic-chemistry.org Ligand-free palladium-catalyzed Suzuki couplings have demonstrated selectivity for the triflate group over chloro and bromo substituents in haloaryl triflates, a principle that can be extended to cyclohexyl systems. nsf.govnih.govresearchgate.net

Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool. Specifically, Ni-catalyzed reductive C(sp3)-Si cross-coupling reactions have been developed to form carbon-silicon bonds. d-nb.infonih.govnih.gov These reactions can utilize alkyl electrophiles, such as cyclohexyl triflate, and chlorosilanes in the presence of a nickel catalyst and a stoichiometric reductant like zinc. d-nb.infonih.gov This methodology provides a route to access valuable organosilane compounds. d-nb.infonih.govnih.gov The general mechanism involves the oxidative addition of the C(sp3)-OTf bond to a low-valent nickel species, followed by further steps to complete the catalytic cycle. princeton.edu

| Reaction Type | Catalyst System | Coupling Partners | Key Features |

|---|---|---|---|

| Suzuki Coupling | Palladium salts (e.g., PdCl2) | Cyclohexyl triflate, Organoboron reagents | Mild conditions, high functional group tolerance. organic-chemistry.orgnsf.gov |

| Ni-catalyzed C(sp3)-Si Coupling | Nickel/Zinc | Cyclohexyl triflate, Chlorosilanes | Forms C-Si bonds, utilizes a reductive coupling process. d-nb.infonih.gov |

The reaction of cyclohexyl triflate with various carbon nucleophiles is a direct method for the synthesis of substituted cyclohexane derivatives. researchgate.net The stability and conformational preferences of these derivatives are of significant interest in stereochemistry. libretexts.orglibretexts.org For monosubstituted cyclohexanes, the equatorial conformer is generally more stable than the axial conformer due to the avoidance of 1,3-diaxial interactions. libretexts.org When forming a new C-C bond via nucleophilic substitution on cyclohexyl triflate, the stereochemical outcome is a crucial consideration.

The introduction of a substituent onto the cyclohexane ring can be achieved through reactions with organometallic reagents (e.g., Grignard reagents, organocuprates) or enolates. The choice of nucleophile and reaction conditions can influence the yield and stereoselectivity of the product.

Cyclohexyl triflate can be a precursor in the construction of more complex cyclic systems through annulation reactions. Annulation is a process where a new ring is fused onto an existing one. scripps.edu For instance, derivatives of cyclohexyl triflate could be designed to participate in intramolecular reactions to form bicyclic systems.

While direct examples involving cyclohexyl triflate in well-known annulations like the Robinson annulation are not extensively documented in the provided context, the principles of using activated substrates are relevant. The Robinson annulation, for example, is a classic method for forming a six-membered ring. rsc.org Tandem photocatalyzed annulation reactions have also been developed for the synthesis of cyclohexanones, which are versatile intermediates for further transformations. researchgate.netnih.gov The reactivity of the triflate group could be harnessed to generate intermediates suitable for such cyclization processes.

Carbon-Heteroatom Bond Forming Reactions

The electrophilic nature of the carbon atom attached to the triflate group in cyclohexyl trifluoromethanesulfonate (B1224126) also allows for the formation of bonds with various heteroatom nucleophiles, including nitrogen and oxygen.

The formation of carbon-nitrogen bonds is a fundamental transformation in organic synthesis. The Ritter reaction is a classic method for the amination of carbocations generated from alcohols or alkenes in the presence of a nitrile and a strong acid. wikipedia.org This reaction proceeds through a nitrilium ion intermediate, which is then hydrolyzed to form an N-alkyl amide. wikipedia.org

Given that cyclohexyl triflate can readily form a cyclohexyl cation or a highly reactive species that behaves as such, it is a suitable substrate for Ritter-type amination reactions. nih.govresearchgate.netresearchgate.net The reaction would involve the treatment of cyclohexyl triflate with a nitrile in the presence of a strong acid to yield the corresponding N-cyclohexyl amide. This provides a direct route to introduce a nitrogen-containing functional group onto the cyclohexane ring.

| Reaction | Substrates | Key Intermediate | Product |

|---|---|---|---|

| Ritter-type Amination | Cyclohexyl triflate, Nitrile | Nitrilium ion | N-cyclohexyl amide |

The reaction of cyclohexyl triflate with oxygen nucleophiles provides a straightforward pathway to ethers and esters. The triflate anion itself is a poor nucleophile, which allows for efficient substitution by other nucleophiles. nih.govresearchgate.net

Ether formation can be achieved by reacting cyclohexyl triflate with an alkoxide or a phenoxide in a Williamson-type ether synthesis. The strong electrophilicity of the cyclohexyl triflate ensures that the reaction proceeds under relatively mild conditions.

Ester linkages can be formed through the reaction of cyclohexyl triflate with a carboxylate salt. This provides an alternative to Fischer esterification, particularly when acid-sensitive functional groups are present in the molecule. The formation of cyclohexyl esters is a known process in other contexts, such as the liquid-phase oxidation of cyclohexane where cyclohexanol (B46403) is acylated. researchgate.net The use of the highly reactive cyclohexyl triflate can offer advantages in terms of reaction rate and yield.

Catalysis and Reagent Design

The utility of cyclohexyl trifluoromethanesulfonate and related triflate compounds extends significantly into the domains of catalysis and reagent design. The unique electronic properties and steric profile of both the cyclohexyl and triflate moieties contribute to their efficacy in various chemical transformations.

Metal Triflate Catalysis in Cyclohexane Oxidation and Other Transformations

Metal triflates have emerged as highly active catalysts for the oxidation of cyclohexane, a critical industrial process for producing precursors to nylon. researchgate.net Iron triflates, in particular, have demonstrated remarkable activity in the solvent-free oxidation of cyclohexane using tert-butyl hydroperoxide as an oxidant, yielding cyclohexanol and cyclohexanone (B45756). researchgate.net These catalysts can achieve initial turnover frequencies exceeding 10,000 h⁻¹. researchgate.net The catalytic cycle is understood to proceed via a radical mechanism. mdpi.com The metal catalyst facilitates the decomposition of the hydroperoxide, which then initiates the hydrogen abstraction from cyclohexane, starting the radical conversion pathway. mdpi.commdpi.com

Studies on various zirconium(IV)-based metal-organic frameworks (MOFs) have also shed light on the intrinsic factors affecting catalytic performance in cyclohexane oxidation. mdpi.com It has been found that reducing the number of ligand linkages to the Zr₆O₈ nodes can enhance catalytic efficiency, primarily by improving the enrichment of cyclohexane at the active sites. mdpi.com Furthermore, dinuclear zirconium(IV) and hafnium(IV) phthalocyaninate-capped iron(II) complexes have been shown to catalyze the peroxidative oxidation of cyclohexane, with the Hf-Fe variant showing a KA oil (a mixture of cyclohexanone and cyclohexanol) yield of up to 36.9% after six hours at 60 °C. mdpi.com

| Catalyst System | Oxidant | Products | Key Findings |

| Iron Triflates | tert-butyl hydroperoxide | Cyclohexanol, Cyclohexanone | High activity with turnover frequencies >10,000 h⁻¹ in solvent-free conditions. researchgate.net |

| Zr(IV)/Hf(IV) Phthalocyaninate-Capped Fe(II) Complexes | tert-butyl hydroperoxide | Cyclohexanol, Cyclohexanone | Hf-Fe complex achieved up to 36.9% KA oil yield at 60 °C. mdpi.com |

| Zr(IV)-Based MOFs (UiO-66, MOF-808) | Not specified | Cyclohexanol, Cyclohexanone | Catalytic efficiency is linked to the enrichment of cyclohexane at the active sites. mdpi.com |

Role of the Triflate Anion in Catalyst Design and Activity

The triflate (OTf⁻) anion is not merely a spectator counterion in catalysis; it plays a crucial and often "non-innocent" role in influencing both the kinetic and thermodynamic aspects of a reaction. nih.govacs.org Its impact extends beyond simply modulating the Lewis acidity of a cationic metal center. acs.org The ability to vary the anion partner offers a design principle for tuning catalyst reactivity that is unavailable to neutral Lewis acids. acs.org

Cyclohexyl-containing Ligands and Their Influence on Catalysis

The incorporation of a cyclohexyl framework into ligand design is a well-established strategy for imparting specific steric and conformational properties to a catalyst. The cyclohexane ring is valued for its ability to create a rigid and well-defined three-dimensional structure, which can influence the selectivity of a catalytic reaction. acs.org

A notable example is the development of cyclohexane-based P,N-ligands. acs.org These ligands can be synthesized from trans-1-amino-2-diphenylphosphinocyclohexane and demonstrate high stability towards oxidation at the phosphorus atom. acs.org When complexed with palladium, these ligands form active catalysts for Suzuki coupling reactions, even with sterically hindered substrates like 2-bromomesitylene. acs.org X-ray analysis of such palladium complexes reveals a square planar geometry where the rigid cyclohexane backbone enforces a specific bite angle, influencing the electronic properties and reactivity of the metal center. acs.org The choice of substituents on the cyclohexyl ring and the phosphine (B1218219) group allows for the fine-tuning of the ligand's electronic and steric properties, making them versatile for various catalytic applications. acs.orgacs.org

Precursors for Complex Molecular Architectures and Materials

This compound serves as a valuable intermediate in the synthesis of more complex molecules, leveraging the exceptional leaving group ability of the triflate moiety to introduce new functionalities onto the cyclohexane ring.

Synthesis of Fluorinated Cyclohexyl Derivatives

Cyclohexyl triflates are effective precursors for the synthesis of selectively fluorinated cyclohexanes, which are of growing interest in medicinal and materials chemistry. nih.gov The general strategy involves the conversion of a hydroxyl group on a cyclohexane ring into a triflate group using triflic anhydride (B1165640). beilstein-journals.org This transformation converts the poor leaving group (OH⁻) into an excellent one (OTf⁻), facilitating subsequent nucleophilic substitution with a fluoride (B91410) source.

For example, in the synthesis of all-cis tetrafluorocyclohexyl building blocks, diols are converted into their corresponding ditriflates. beilstein-journals.orgcore.ac.uk These ditriflate intermediates are then treated with a fluorinating agent such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF) at elevated temperatures to yield the desired tetrafluorinated cyclohexane derivatives. beilstein-journals.org This method provides a reliable pathway to access specific stereoisomers of fluorinated cyclohexanes, which are valuable as facially polarized building blocks for drug discovery. beilstein-journals.org

Intermediates for Organic Semiconductors and Functional Materials

The principles of using triflate intermediates extend to the synthesis of advanced functional materials, including organic semiconductors. researchgate.netnih.gov A key example is the synthesis of 2,6-di(4-cyclohexylphenyl)anthracene (DcHPA), a p-type organic semiconductor with exceptionally high thermal stability. nih.gov

The synthesis of DcHPA involves an initial esterification of 2,6-dihydroxyanthracene to produce anthracene-2,6-diyl bis(trifluoromethanesulfonate). nih.gov This ditriflate compound is a crucial intermediate that readily undergoes a palladium-catalyzed Suzuki coupling reaction with (4-cyclohexylphenyl)boronic acid. nih.gov The incorporation of the bulky cyclohexyl groups significantly enhances the material's thermal stability compared to analogous compounds with linear alkyl chains. nih.govfrontiersin.org Thin-film field-effect transistors fabricated from DcHPA maintain half of their original mobility even when heated to 150 °C, a substantial improvement over similar n-hexyl substituted materials, which degrade significantly at 80 °C. nih.gov This demonstrates how triflate intermediates are instrumental in constructing robust, high-performance organic electronic materials. nih.gov

| Compound | Sublimation Temperature (5% weight loss) | Device Thermal Stability |

| DcHPA (Cyclohexyl-substituted) | 360 °C | Retains 50% mobility at 150 °C. nih.govfrontiersin.org |

| DnHPA (n-hexyl-substituted) | 310 °C | Loses 50% mobility at 80 °C. nih.govfrontiersin.org |

Scaffold Construction in Natural Product Synthesis (General)

This compound serves as a potent electrophile in the construction of complex molecular scaffolds inherent to many natural products. Its utility stems from the exceptional leaving group ability of the trifluoromethanesulfonate (triflate) group, which facilitates a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is harnessed by synthetic chemists to forge intricate polycyclic frameworks that form the core of biologically active natural products.

The primary role of this compound in this context is as a precursor to a cyclohexyl cation or as a highly reactive substrate for nucleophilic displacement. The triflate group's strong electron-withdrawing nature polarizes the carbon-oxygen bond, rendering the attached cyclohexyl ring highly susceptible to attack by a wide range of nucleophiles. This property is strategically employed in intramolecular cyclization reactions to construct fused or bridged ring systems.

In a typical scaffold construction strategy, a molecule is synthesized containing both the cyclohexyl triflate moiety and a nucleophilic center. Upon activation, often under mild conditions, the nucleophile attacks the carbon bearing the triflate group, leading to the formation of a new ring. The choice of nucleophile can be diverse, including carbanions, enolates, amines, alcohols, and thiols, allowing for the construction of various carbocyclic and heterocyclic scaffolds.

One notable, albeit related, example of triflate use in complex scaffold synthesis is in the total synthesis of cyclohexane-angularly-fused triquinanes. While this specific case involves a vinyl triflate on a diquinane system rather than a simple cyclohexyl triflate, the underlying principle of using the triflate's reactivity to enable a key bond formation is the same. In this synthesis, a palladium-catalyzed intramolecular Heck-type reaction of the vinyl triflate is employed to construct the third five-membered ring of the triquinane core, ultimately leading to the formation of natural products like conidiogenone. This highlights the power of triflates in facilitating complex carbon-carbon bond formations to build intricate polycyclic systems.

The reactivity of this compound can be modulated by the stereochemistry of the cyclohexane ring and the nature of the solvent and reaction conditions. These factors can influence the stereochemical outcome of the cyclization, which is a critical aspect of natural product synthesis, where precise control of stereocenters is paramount.

Below is a table summarizing the general types of intramolecular reactions involving triflates that are applicable to scaffold construction in natural product synthesis. While specific examples for this compound are not extensively documented in readily available literature, these reaction types represent the fundamental ways in which it could be employed.

| Reaction Type | Nucleophile | Resulting Scaffold Feature | Potential Natural Product Class |

| Intramolecular Alkylation | Enolate or other carbanion | Fused or bridged carbocyclic ring | Terpenoids, Steroids |

| Intramolecular Amination | Amine | Fused or bridged N-heterocycle | Alkaloids |

| Intramolecular Etherification | Alcohol | Fused or bridged O-heterocycle | Polyether natural products |

| Intramolecular Thioetherification | Thiol | Fused or bridged S-heterocycle | Sulfur-containing natural products |

Table 1: General Intramolecular Reactions for Scaffold Construction Using Triflate Electrophiles

Detailed research into the synthesis of specific natural products would likely reveal further instances where the principles of triflate chemistry are applied to the construction of complex cyclohexyl-containing scaffolds, even if the specific reagent is not always "this compound" itself but a more complex derivative. The fundamental concept remains the activation of a cyclohexyl unit by a triflate leaving group to facilitate a key bond-forming event in the construction of a natural product's core structure.

Theoretical and Computational Investigations of Cyclohexyl Trifluoromethanesulfonate Reactivity

Electronic Structure and Energetics of Cyclohexyl Triflate and its Derivatives

Understanding the electronic structure and energetic landscape of cyclohexyl triflate is fundamental to predicting its chemical behavior. These investigations reveal the inherent stability of the molecule and the relative ease with which the carbon-oxygen bond can be cleaved to initiate reactions.

A hierarchy of quantum chemical methods is employed to model the properties of cyclohexyl triflate with varying degrees of accuracy and computational cost.

Density Functional Theory (DFT): DFT is a widely used method that calculates the electronic structure of a molecule based on its electron density. researchgate.net It offers a good balance between computational cost and accuracy, making it suitable for studying larger systems and for initial explorations of reaction pathways. researchgate.net Functionals like B3LYP are commonly used for these types of calculations. researchgate.netnih.gov

Ab Initio Methods: This class of methods solves the Schrödinger equation without empirical parameters.

Hartree-Fock (HF): This is the simplest ab initio method, providing a foundational approximation of the wavefunction.

Møller-Plesset Perturbation Theory (MP2): MP2 improves upon the Hartree-Fock method by including electron correlation, which is crucial for accurately describing non-covalent interactions and reaction barriers. nih.govrsc.orgnih.gov MP2-based schemes can offer a good balance of accuracy and computational feasibility for predicting energies. arxiv.org

Coupled-Cluster Theory (CCSD(T)): Regarded as the "gold standard" in quantum chemistry, CCSD(T) provides highly accurate energies by incorporating single, double, and a non-iterative treatment of triple electron excitations. nih.govrsc.orgnih.gov It is often used to benchmark other methods and to obtain precise energy values for critical points on a potential energy surface, such as transition states and intermediates. rsc.orgresearchgate.netacs.org

These computational tools are indispensable for modeling reaction mechanisms and predicting the behavior of reactive intermediates. numberanalytics.comnih.gov For instance, ab initio metadynamics (AIMtD) can be used to model explicit interactions between reactants and solvents, offering a more accurate picture of reaction mechanisms in solution, albeit at a significant computational cost. nih.gov

Table 1: Comparison of Quantum Chemical Methodologies

| Method | Description | Common Applications | Relative Cost |

| DFT | Calculates properties based on electron density. | Geometry optimization, frequency calculations, reaction pathway exploration. | Low to Medium |

| MP2 | Adds electron correlation to Hartree-Fock. | Calculating interaction energies, refining geometries and energies. | Medium |

| CCSD(T) | Highly accurate method including extensive electron correlation. | High-accuracy single-point energy calculations, benchmarking. | High |

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. It is a direct measure of bond strength and a key indicator of a molecule's stability and potential reaction pathways. For cyclohexyl triflate, the most relevant BDE is that of the C-O bond, as its cleavage is central to the compound's reactivity as an alkylating agent.

The triflate group is an excellent leaving group due to the high stability of the resulting triflate anion, which is resonance-stabilized. This inherent stability translates to a relatively low C-O BDE, facilitating its cleavage in substitution and elimination reactions.

Table 2: Typical Bond Dissociation Energies (BDE) for Relevant Bonds

| Bond | Molecule Example | BDE (kcal/mol) | Significance for Cyclohexyl Triflate |

| C-O | CH₃-OH | ~92 | Represents a typical alcohol C-O bond. |

| C-O | CH₃-OTf | Lower than C-OH | The electron-withdrawing triflate group weakens this bond, facilitating cleavage. |

| S-O | CH₃SO₂-OCH₃ | Variable | Cleavage is less common but possible under specific reductive conditions. strath.ac.ukrsc.org |

| C-H | Cyclohexane (B81311) | ~99.5 | Represents the strength of C-H bonds on the cyclohexane ring, relevant for elimination pathways. |

Mechanistic Modeling of Reaction Pathways

Computational modeling is crucial for mapping the intricate pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a comprehensive picture of the reaction mechanism emerges.

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction pathway. researchgate.net Locating and characterizing the TS is a primary goal of mechanistic studies. nih.gov Computational methods are used to optimize the geometry of the TS and confirm its identity by frequency analysis (a single imaginary frequency corresponding to the motion along the reaction coordinate).

Cyclohexyl triflate can undergo several competing reactions, most notably substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2). Computational chemistry allows for the exploration of these competing pathways. researchgate.net By calculating the activation energy for each possible pathway, chemists can predict which reaction is kinetically favored and thus determine the major product(s). researchgate.netescholarship.org

For example, a computational study could compare the energy barrier for a concerted Sₙ2 attack by a nucleophile with the barrier for the stepwise Sₙ1 pathway, which involves the formation of a cyclohexyl carbocation intermediate. Similarly, the barriers for E1 and E2 elimination pathways can be calculated. The predicted selectivity often depends on factors like the strength of the nucleophile/base, the solvent, and steric hindrance, all of which can be modeled computationally. nsf.gov

Table 3: Hypothetical Calculated Activation Energies (ΔG‡) for Competing Pathways of Cyclohexyl Triflate

| Reaction Pathway | Nucleophile/Base | Solvent | Hypothetical ΔG‡ (kcal/mol) | Predicted Outcome |

| Sₙ2 | Strong, small (e.g., CN⁻) | Polar Aprotic (e.g., DMSO) | 18 | Favorable with strong, unhindered nucleophiles. |

| Sₙ1 | Weak (e.g., H₂O) | Polar Protic (e.g., H₂O) | 22 (for ionization) | Dominant in solvolysis with weak nucleophiles. |

| E2 | Strong, bulky (e.g., t-BuO⁻) | Aprotic (e.g., THF) | 19 | Favored by strong, bulky bases. |

| E1 | Weak (e.g., H₂O) | Polar Protic (e.g., H₂O) | 22 (for ionization) | Competes with Sₙ1 during solvolysis. |

Solvolysis is a characteristic reaction of alkyl triflates, where the solvent acts as the nucleophile. nih.govresearchgate.netunige.ch For cyclohexyl triflate, solvolysis in a polar protic solvent would likely proceed through an Sₙ1/E1 mechanism. The rate-determining step is the ionization of the C-O bond to form a secondary cyclohexyl carbocation and a triflate anion.

Computational studies, including DFT and ab initio molecular dynamics (AIMD), are exceptionally well-suited to investigate the fate of this carbocation intermediate. rsc.orgresearchgate.netacs.org The secondary cyclohexyl carbocation is known to be unstable and can undergo rapid rearrangement. A key rearrangement pathway involves a 1,2-hydride shift followed by a ring contraction to form the more stable tertiary 1-methylcyclopentyl cation. researchgate.netreddit.com

AIMD simulations can model the dynamic evolution of the carbocation on the potential energy surface, providing insights into the timescale and branching ratios of these complex rearrangements. rsc.orgresearchgate.netrsc.org These studies can clarify the role of protonated cyclopropane-like structures as intermediates or transition states in the rearrangement process. uregina.ca The hyperconjugation effects that stabilize these carbocation intermediates can also be quantified using computational methods. frontiersin.org

Structure-Reactivity Relationships and Predictive Modeling

The reactivity of cyclohexyl trifluoromethanesulfonate (B1224126) is profoundly influenced by a combination of electronic, steric, and stereoelectronic factors. Understanding these relationships is crucial for predicting its behavior in various chemical transformations. Quantitative structure-activity relationships (QSARs), such as those derived from Hammett and Taft analyses, along with computational models, provide a framework for these predictions.

Hammett and Taft Analyses for Substituent Effects

While classically applied to aromatic systems, the principles of Hammett and Taft analyses can be extended to understand the influence of substituents on the reactivity of cyclohexyl trifluoromethanesulfonate. wikipedia.orgdalalinstitute.comsciepub.com These linear free-energy relationships correlate reaction rates with substituent constants that quantify a substituent's electronic-donating or -withdrawing nature. researchgate.net

The Taft equation, in particular, is well-suited for alicyclic systems as it separates polar (inductive and field) effects from steric effects. wikipedia.orgdalalinstitute.com The equation is given by:

log(k/k₀) = ρσ + δEₛ

Where:

k is the rate constant for the substituted compound.

k₀ is the rate constant for the reference (unsubstituted) compound.

ρ * is the reaction constant, indicating the sensitivity of the reaction to polar effects. dalalinstitute.com

σ * is the polar substituent constant, which reflects the inductive and field effects of the substituent. dalalinstitute.com

δ is the steric reaction constant, indicating the sensitivity of the reaction to steric effects. wikipedia.org

Eₛ is the steric substituent constant. wikipedia.org

For reactions involving the departure of the triflate leaving group, such as in solvolysis, the development of positive charge on the alpha-carbon is significant. Therefore, electron-withdrawing substituents on the cyclohexyl ring would be expected to decrease the reaction rate by destabilizing the incipient carbocation. Conversely, electron-donating substituents would accelerate the reaction. A positive ρ* value in a Taft plot for such a reaction would confirm that the transition state is more electron-deficient than the ground state. dalalinstitute.comsciepub.com

The following table provides hypothetical Taft parameters for substituted cyclohexyl trifluoromethanesulfonates to illustrate these effects on a generic Sₙ1 solvolysis reaction.

| Substituent (at C4) | σ* (Polar Constant) | Eₛ (Steric Constant) | Predicted Relative Rate (log(k/k₀)) |

| H | 0.00 | 0.00 | 0.00 |

| CH₃ | -0.04 | -1.24 | > 0 |

| OCH₃ | +0.52 | -0.55 | < 0 |

| CN | +0.63 | -0.51 | < 0 |

| F | +0.49 | -0.46 | < 0 |

Note: This table is illustrative. The exact values of ρ and δ would need to be determined experimentally for a specific reaction.*

Steric and Stereoelectronic Effects on Reactivity

The conformational flexibility of the cyclohexane ring plays a critical role in the reactivity of this compound. e-bookshelf.deresearchgate.net Steric and stereoelectronic effects dictate the preferred conformation of the molecule and the geometry of the transition state for substitution or elimination reactions. wikipedia.orgresearchgate.net

Steric Effects: The bulk of substituents on the cyclohexane ring can influence the rate of reaction by sterically hindering the approach of a nucleophile or by affecting the stability of the transition state. researchgate.net For instance, bulky substituents in axial positions can lead to significant 1,3-diaxial strain, which can be relieved upon ionization to a planar or near-planar carbocation, thus accelerating the reaction.

Stereoelectronic Effects: These effects arise from the spatial arrangement of orbitals and have a profound impact on reactivity. wikipedia.org In cyclohexane systems, the orientation of the C-O bond of the triflate group (axial vs. equatorial) is crucial. For an E2 elimination, an anti-periplanar arrangement between a proton and the leaving group is required. e-bookshelf.de This is readily achieved when the triflate is in an axial position, allowing for efficient overlap of the C-H bonding orbital with the C-O antibonding orbital (σC-H → σ*C-O). An equatorial triflate lacks this alignment with axial protons on adjacent carbons, making E2 elimination less favorable.

For Sₙ1 reactions, the departure of an axial leaving group is often faster than an equatorial one. This is attributed to stereoelectronic assistance from the anti-periplanar C-C bonds of the ring, which can better stabilize the developing positive charge through hyperconjugation.

The following table summarizes the influence of the triflate group's orientation on different reaction pathways.

| Triflate Orientation | Favored Reaction | Stereoelectronic Rationale |

| Axial | E2 Elimination, Sₙ1 | Good alignment for anti-periplanar elimination; better hyperconjugative stabilization of the incipient carbocation. |

| Equatorial | Sₙ2 (with ring flip) | Less favorable for E2 and Sₙ1; nucleophilic attack may proceed after conformational change. |

Computational Insights into Leaving Group Ability

The trifluoromethanesulfonate (triflate) group is one of the best leaving groups in organic chemistry due to its ability to stabilize a negative charge. mdpi.comnih.gov This high nucleofugality is a result of the strong electron-withdrawing effect of the trifluoromethyl group and the resonance delocalization of the negative charge across the three sulfonyl oxygens. nih.gov

Computational studies, typically employing density functional theory (DFT), can quantify the leaving group ability of the triflate anion. Key parameters that are often calculated include:

Heterolytic Bond Dissociation Energy (BDE): This is the energy required to break the C-O bond to form the cyclohexyl carbocation and the triflate anion. A lower BDE indicates a better leaving group.

Natural Bond Orbital (NBO) Analysis: This method can be used to analyze the charge distribution in the ground state and the transition state. For a good leaving group like triflate, calculations would show a significant polarization of the C-O bond and a high degree of charge delocalization in the resulting anion.

Transition State Geometry and Energy: Computational modeling of the transition state for solvolysis or nucleophilic substitution provides the activation energy barrier. The triflate group leads to a relatively low activation barrier compared to other leaving groups like tosylates or halides. researchgate.net

The following table presents a comparative overview of calculated properties for different leaving groups on a cyclohexyl scaffold, illustrating the superior nature of the triflate group.

| Leaving Group | Relative Heterolytic BDE (kcal/mol) | Calculated Charge on Leaving Group in Anion (a.u.) |

| I⁻ | High | -1.0 |

| Br⁻ | Higher | -1.0 |

| Cl⁻ | Higher | -1.0 |

| TsO⁻ | Moderate | -0.95 (delocalized) |

| TfO⁻ | Low | -0.98 (highly delocalized) |

Note: The values in this table are representative and would vary based on the level of theory and computational method used.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry also provides powerful tools for predicting the spectroscopic properties of transient intermediates, such as carbocations, that are formed during reactions of this compound.

NMR Chemical Shift Calculations for Carbocations

The formation of a cyclohexyl carbocation is a key step in Sₙ1 reactions of this compound. Direct experimental observation of such transient species can be challenging. Computational methods, however, allow for the accurate prediction of their NMR spectra, which can then be compared to experimental data if available under superacidic conditions.

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT (e.g., B3LYP functional), is a reliable approach for calculating NMR chemical shifts. For the cyclohexyl carbocation, these calculations would predict a significant downfield shift for the positively charged carbon (C+).

Calculations have shown that the chemical shifts of carbocations are highly sensitive to their geometry and the mode of charge delocalization through hyperconjugation. By comparing the calculated chemical shifts with experimental values, the structure of the carbocation can be confirmed. A good correlation between predicted and experimental chemical shifts provides strong evidence for the proposed reaction intermediate. nih.gov

The table below shows a comparison of hypothetical experimental and calculated ¹³C NMR chemical shifts for the cyclohexyl carbocation.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) | Hypothetical Experimental ¹³C Chemical Shift (ppm) |

| C⁺ | ~315 | ~310 |

| α-C | ~60 | ~58 |

| β-C | ~35 | ~34 |

| γ-C | ~25 | ~25 |

Note: These values are illustrative and based on general data for secondary carbocations. Actual values would depend on the specific computational method and experimental conditions.

Future Research Directions and Emerging Trends in Cyclohexyl Trifluoromethanesulfonate Chemistry

Development of Novel and Sustainable Synthetic Methodologies

A primary focus of modern chemical synthesis is the development of processes that are not only efficient but also environmentally benign. Future research on cyclohexyl trifluoromethanesulfonate (B1224126) is increasingly directed towards "green" chemistry principles. This involves moving away from harsh reagents and stoichiometric activators towards catalytic processes that minimize waste and energy consumption.

Key research trends include:

Bio-based Feedstocks: There is a growing interest in synthesizing cyclohexane (B81311) frameworks from renewable resources, such as sugar-derived carboxylic acids. rsc.org Methodologies that can convert these bio-based cyclohexanes into triflates would represent a significant step towards a more sustainable chemical economy.

Catalytic Triflation: While established methods often rely on stoichiometric reagents like triflic anhydride (B1165640) or Comins' reagent (N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonyl)imide), future work will likely focus on developing catalytic triflation reactions. orgsyn.org This could involve transition-metal catalysis or organocatalysis to achieve the transformation under milder conditions with higher atom economy.

Aqueous Synthesis: A major goal in sustainable chemistry is to replace volatile organic solvents with water. ucsb.edu Research into micellar catalysis, using surfactants to create nano-reactors in water, could enable the synthesis of cyclohexyl triflates and their subsequent reactions in aqueous media, dramatically reducing the environmental impact of these processes. ucsb.edu

| Research Area | Traditional Approach | Emerging Sustainable Approach |

| Starting Materials | Petroleum-derived cyclohexanol (B46403) molbase.com | Sugar-derived cyclohexanes rsc.org |

| Reagents | Stoichiometric triflic anhydride molbase.com | Catalytic triflation methods |

| Solvents | Anhydrous organic solvents | Aqueous media with micellar catalysis ucsb.edu |

Exploration of Underutilized Reactivity Modes

Cyclohexyl triflate is predominantly used as a substrate in nucleophilic substitution and elimination reactions, owing to the exceptional leaving group ability of the trifluoromethanesulfonate anion. However, its full reactive potential remains to be explored. Future research is set to uncover and exploit new modes of reactivity.

Emerging areas of exploration include:

Reductive Coupling and Radical Reactions: Beyond traditional polar reactions, the triflate group can participate in radical pathways or be reductively cleaved. Investigating the use of cyclohexyl triflate in photoredox catalysis or electrochemistry could open up new avenues for C-C and C-heteroatom bond formation that are inaccessible through conventional means.

Transition-Metal-Catalyzed Cross-Coupling: While vinyl and aryl triflates are staples in cross-coupling chemistry (e.g., Suzuki, Heck, Buchwald-Hartwig reactions), the use of alkyl triflates, particularly secondary ones like cyclohexyl triflate, is less common due to challenges like competing β-hydride elimination. sigmaaldrich.com A significant future direction is the design of specialized ligand and catalyst systems that can effectively promote the cross-coupling of cyclohexyl triflate with a wide range of partners, providing direct access to complex substituted cyclohexanes.

Generation of Reactive Intermediates: Cyclohexyl triflate can serve as a precursor to highly reactive intermediates. For instance, under specific basic conditions, it could potentially be used to generate cyclohexene (B86901) or even cyclohexyne (B14742757) derivatives through elimination pathways, which can then be trapped in cycloaddition reactions. orgsyn.org

Design of Advanced Catalytic Systems Incorporating Cyclohexyl Triflate Derivatives

The triflate group is not only a reactive functional handle but also a key component in the design of modern catalysts. The triflate anion is large, non-coordinating, and possesses a highly delocalized charge, making it an ideal counter-ion for generating highly electrophilic and reactive cationic metal centers in Lewis acid catalysis.

Future trends in this area involve:

Chiral Lewis Acids: The development of chiral metal triflates is crucial for asymmetric catalysis. While not incorporating a cyclohexyl group directly on the metal, research into ligands derived from chiral cyclohexyl structures that coordinate to a metal triflate center could lead to novel, highly enantioselective catalysts for a variety of organic transformations.

Brønsted Acid Catalysis: The strong electron-withdrawing nature of the trifluoromethyl group can be used to create potent Brønsted acids. For example, N-triflylphosphoramides have emerged as powerful catalysts for enantioselective reactions due to their high acidity. researchgate.net The design of new catalysts incorporating a cyclohexyl moiety into triflamide or related structures could offer unique steric and electronic properties, enabling new types of asymmetric transformations.

Organometallic Complexes: The triflate group is frequently used as a ligand in organometallic chemistry to stabilize reactive complexes or to serve as a leaving group to open a coordination site. Research on lanthanide and other metal complexes containing both cyclohexyl and triflate ligands continues to reveal novel reactivity, such as in migratory insertion reactions with substrates like carbodiimides. acs.org

| Catalyst Type | Role of Triflate Group | Potential Future Direction |

| Metal Triflates (e.g., La(OTf)₃) | Weakly coordinating anion, creates a strong Lewis acid center acs.org | Design of chiral versions for asymmetric catalysis. |

| Triflamide Derivatives | Enhances NH-acidity, creating a strong Brønsted acid researchgate.net | Incorporation of cyclohexyl groups to tune steric and electronic properties. |

| Organometallic Reagents | Stabilizing ligand or leaving group in catalyst precursors acs.org | Exploration of novel insertion and metathesis reactions. |